(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
CAS No.: 119757-57-2
Cat. No.: VC0018830
Molecular Formula: C₂₄H₂₃ClO₂
Molecular Weight: 378.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119757-57-2 |
|---|---|
| Molecular Formula | C₂₄H₂₃ClO₂ |
| Molecular Weight | 378.89 |
| IUPAC Name | 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
| Standard InChI | InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
| SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene possesses a complex molecular structure with several distinctive functional groups that contribute to its chemical behavior and potential biological activities. The compound has a molecular formula of C24H23ClO2 and a molecular weight of 378.89 g/mol. Its IUPAC name is 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol, which precisely describes its structural arrangement.
The compound features a butene backbone with a phenyl substituent at the 2-position, creating a sterically hindered environment around the carbon-carbon double bond. This steric hindrance contributes to the formation of geometric isomers, denoted by the "(E/Z)-" prefix in its name. The presence of both isomers in preparations of this compound adds complexity to its characterization and potentially diversifies its biological activities .
The physical properties of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene include a melting point range of 125-128°C, which is an important parameter for assessing its purity . The compound is typically stored at -20°C in freezer conditions to maintain its stability and prevent degradation .
Table 1: Basic Chemical Properties of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
| Property | Value |
|---|---|
| CAS Number | 119757-57-2 |
| Molecular Formula | C24H23ClO2 |
| Molecular Weight | 378.89 g/mol |
| IUPAC Name | 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
| Melting Point | 125-128°C |
| Storage Conditions | -20°C Freezer |
The structure of this compound contains several key functional groups that determine its reactivity patterns. The chloroethoxy group (-OCH2CH2Cl) provides a site for nucleophilic substitution reactions, while the hydroxyl group (-OH) on the phenyl ring can participate in hydrogen bonding interactions with biological targets. The carbon-carbon double bond in the butene segment presents opportunities for addition reactions, expanding the compound's chemical versatility .
Chemical Reactivity
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene exhibits diverse reactivity patterns due to its multiple functional groups. Understanding these reaction pathways is essential for researchers seeking to modify this compound or use it as an intermediate in synthesis.
Oxidation Reactions
The compound can undergo oxidation reactions with various oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the carbon-carbon double bond or the hydroxyl group, resulting in the formation of corresponding ketones or carboxylic acids. The oxidation of the hydroxyl group on the phenyl ring can lead to the formation of quinone derivatives, which may possess interesting biological properties.
Reduction Reactions
Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups in the compound. The carbon-carbon double bond can be reduced to form the corresponding saturated derivative, while maintaining the aromatic rings and other functional groups. Controlled reduction conditions are crucial to ensure selectivity in these transformations.
Substitution Reactions
The chloroethoxy group presents an excellent site for nucleophilic substitution reactions. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom, leading to the formation of new derivatives with potentially enhanced biological activities or altered physical properties. These substitution reactions are particularly valuable in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships.
Addition Reactions
The carbon-carbon double bond in the butene backbone can participate in addition reactions with various reagents. Halogenation with chlorine or bromine would result in dihalogenated derivatives, while hydrogenation would lead to saturated compounds. These addition reactions provide routes to further diversify the core structure for specialized applications.
The reactivity of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene highlights its versatility as a synthetic intermediate. By selectively modifying different functional groups, researchers can generate a wide range of derivatives with tailored properties for specific applications in pharmaceutical development and other fields.
Applications in Scientific Research
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene has found applications across multiple scientific disciplines, with its primary importance being in pharmaceutical research and development. Its unique structure and reactivity make it valuable for various research purposes.
Chemistry Applications
In the field of chemistry, this compound serves as a model system for studying reaction mechanisms and substituent effects on chemical reactivity. The presence of different functional groups within a single molecule provides an excellent platform for investigating how these groups interact and influence each other during chemical transformations. Additionally, the compound's geometric isomerism offers opportunities to study stereochemical effects on reaction rates and outcomes.
Biology and Biochemistry Applications
Researchers in biology and biochemistry investigate the interactions of this compound with biological molecules such as proteins and nucleic acids. These studies help elucidate potential mechanisms of action if the compound or its derivatives were to be developed into therapeutic agents. Understanding how structural features influence binding to biological targets is crucial for rational drug design approaches.
Medicinal Chemistry Applications
The most significant application of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene lies in medicinal chemistry, particularly as an intermediate in the synthesis of tamoxifen metabolites . Tamoxifen is a widely used selective estrogen receptor modulator (SERM) employed in the treatment and prevention of breast cancer. By serving as a synthetic intermediate for tamoxifen metabolites, this compound contributes indirectly to cancer therapy research .
Industrial Applications
In industrial settings, this compound functions primarily as a precursor for the synthesis of more complex molecules used in pharmaceuticals. Its role as a building block in the pharmaceutical industry underscores its importance beyond academic research. The industrial production and utilization of this compound necessitate efficient synthetic methods and quality control processes to ensure consistency in downstream applications.
Table 2: Research Applications of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene
| Field | Applications |
|---|---|
| Chemistry | Model compound for reaction mechanism studies; Investigation of substituent effects; Study of geometric isomerism |
| Biology | Analysis of interactions with biological molecules; Binding studies with proteins and nucleic acids |
| Medicinal Chemistry | Intermediate in tamoxifen metabolite synthesis; Development of anticancer agents; Structure-activity relationship studies |
| Industry | Precursor for pharmaceutical compounds; Building block for complex molecule synthesis |
The diverse applications of this compound across scientific disciplines highlight its versatility and importance in research contexts, particularly in the development of cancer therapeutics.
Comparison with Similar Compounds
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene belongs to a family of structurally related compounds that differ in specific functional groups or structural features. Comparing this compound with similar molecules provides insights into structure-activity relationships and helps researchers understand how structural modifications might affect chemical and biological properties.
Structural Analogs
Several structural analogs of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene have been synthesized and studied. One notable analog is (E/Z)-1-[4-(2-Bromoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene, which contains a bromoethoxy group instead of a chloroethoxy group. This substitution changes the leaving group reactivity in nucleophilic substitution reactions and may alter the compound's biological behavior due to differences in electronic and steric properties.
Another important analog is (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-methoxyphenyl)-2-phenyl-1-butene, where the hydroxyl group on one phenyl ring is replaced with a methoxy group. This modification eliminates a hydrogen bond donor while maintaining a hydrogen bond acceptor, potentially changing how the molecule interacts with biological targets.
Analogs with extended carbon chains, such as (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-pentene, alter the steric environment around the double bond and may influence the compound's physical properties and reactivity patterns.
Table 3: Comparison of (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene with Structural Analogs
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene | Reference compound | Baseline properties |
| (E/Z)-1-[4-(2-Bromoethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene | Bromoethoxy instead of chloroethoxy | Enhanced leaving group reactivity; Potential differences in biological activity |
| (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-methoxyphenyl)-2-phenyl-1-butene | Methoxy instead of hydroxyl | Altered hydrogen bonding capabilities; Changed interaction with biological targets |
| (E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-pentene | Extended carbon chain (pentene vs butene) | Modified physical properties and steric environment |
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